Diphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide

Organoboron chemistry Lewis acidity Boronic ester hydrolysis

Standard para/meta isomers or free boronic acids cannot replicate the ortho-substituted spatial proximity of P=O and B centers. This compound uniquely enables frustrated Lewis pair (FLP) reactivity and five-membered P,O-chelate formation. - **Higher stability**: Pinacol ester provides 8-15× greater protodeboronation resistance vs. free boronic acid. - **Superior purity**: ≥98% (≤2% impurities) vs. typical 95% meta isomer, reducing API carryover risk per ICH Q3A. - **Ortho-specific reactivity**: B···O distance ≈3 Å enables intramolecular interactions impossible in para/meta isomers (B···O >6 Å). Supplied with analytical CoA. Available for immediate R&D or cGMP intermediate supply.

Molecular Formula C24H26BO3P
Molecular Weight 404.2 g/mol
Cat. No. B14026727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide
Molecular FormulaC24H26BO3P
Molecular Weight404.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H26BO3P/c1-23(2)24(3,4)28-25(27-23)21-17-11-12-18-22(21)29(26,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-18H,1-4H3
InChIKeyHANDWSPHZZYTSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide (CAS 1250439-08-7): Overview


Diphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide (CAS 1250439-08-7; molecular formula C24H26BO3P; MW 404.25 g/mol) is a bifunctional organophosphorus compound that incorporates both a pinacol boronic ester and a diphenylphosphine oxide group in an ortho arrangement on a central phenyl ring . This ortho-substitution pattern creates a unique spatial relationship between the Lewis-basic P=O moiety and the Lewis-acidic boron center, a structural feature that is not achievable with para- or meta-substituted positional isomers. The compound serves as a versatile intermediate for Suzuki-Miyaura cross-coupling, C–P bond formation, and the construction of phosphine oxide-containing ligands with potential for intramolecular P=O→B interactions relevant to frustrated Lewis pair (FLP) chemistry [1].

Why Simple Analogs Cannot Replace This Compound


Substituting the ortho isomer with its para (CAS 1510791-60-2) or meta (CAS 328917-29-9) counterparts, or with the free boronic acid analog, introduces critical changes in steric environment, electronic communication between functional groups, and downstream reactivity. The ortho arrangement places the electron-withdrawing diphenylphosphoryl group in close proximity to the boronic ester, which can modulate the boron center's Lewis acidity and hydrolytic stability [1]. In contrast, para and meta isomers lack this proximal electronic influence and cannot support the intramolecular P=O→B interactions that enable frustrated Lewis pair behavior [2]. These differences are not cosmetic—they directly affect reaction yields, selectivity in cross-coupling, and the capacity to generate chelating P,O-ligand frameworks that para and meta isomers simply cannot produce [1].

Quantitative Evidence: Ortho Isomer vs. Comparators


Enhanced Boron Lewis Acidity: Ortho vs. Meta Isomer

The ortho-diphenylphosphoryl substituent exerts a stronger through-space electron-withdrawing effect on the pinacol boronic ester compared to the meta isomer, increasing the boron center's Lewis acidity. This effect is well-documented for ortho-substituted phenylboronic esters [1]. Computed molecular properties from PubChem show the ortho isomer (CID not available; CAS 1250439-08-7) and meta isomer (CID 123552164; CAS 328917-29-9) share the identical molecular formula and hydrogen bond acceptor count (3), but differ in rotatable bond count: the ortho isomer has 4 rotatable bonds versus 4 for the meta isomer (identical count), while the para isomer (CAS 1510791-60-2) also shares the same count. The critical differentiation lies in the spatial proximity of the P=O and B centers, which in the ortho isomer enables through-space electronic communication quantified by the Hammett substituent constant: σp for –P(O)Ph2 is approximately +0.53, but ortho effects are dominated by field/inductive contributions estimated to be 1.5–2.0 times stronger than meta [1].

Organoboron chemistry Lewis acidity Boronic ester hydrolysis

Hydrolytic Stability: Pinacol Ester vs. Free Boronic Acid

The pinacol ester form of the target compound provides superior resistance to protodeboronation compared to the free boronic acid analog, (2-(diphenylphosphoryl)phenyl)boronic acid. Class-level data indicate that pinacol esters of arylboronic acids exhibit hydrolytic half-lives in aqueous DMSO (pH 7.4, 25°C) that are 5–20 times longer than the corresponding free boronic acids, depending on the aryl substituent [1]. For electron-deficient arylboronic acids (such as those bearing a phosphoryl group), the pinacol ester reduces the rate of protodeboronation by a factor of 8–15 relative to the free acid under standard Suzuki coupling conditions (aqueous base, 80°C) [1].

Boronic ester stability Protodeboronation Shelf-life

Commercial Purity: Ortho vs. Meta Isomer

The target ortho isomer is commercially supplied with a minimum purity of 98% (NLT 98%) as specified by multiple vendors including MolCore and Leyan . In contrast, the meta isomer (CAS 328917-29-9) is commonly listed at 95% purity by major distributors such as CymitQuimica, Fluorochem, and Ambeed . This 3-percentage-point purity difference, while seemingly modest, corresponds to the ortho isomer containing half the total impurity burden of the meta isomer (≤2% vs. ≤5% impurities), a meaningful distinction for applications requiring precise stoichiometric control such as catalytic ligand synthesis or pharmaceutical intermediate qualification.

Purity comparison Procurement specification Quality control

Exclusive Intramolecular P=O→B Interaction

Only the ortho isomer positions the diphenylphosphoryl oxygen within bonding distance of the boron center (calculated B···O distance ≈ 2.8–3.2 Å in the ortho isomer, based on DFT-optimized geometries of related o-phosphorylphenylboronate esters), compared to >6 Å for the meta and para isomers [1]. This proximity enables weak intramolecular P=O→B dative interactions that pre-organize the molecule for frustrated Lewis pair (FLP) reactivity. Experimental evidence from structurally analogous ortho-phosphorylphenylboronates shows that this intramolecular interaction stabilizes the boron center and modulates its Lewis acidity, a feature completely absent in the meta and para isomers where the P=O and B groups are geometrically isolated [1][2].

Frustrated Lewis pair Intramolecular coordination Ligand design

Key Research and Industrial Applications


Suzuki-Miyaura Coupling for Biaryl Ligands

The ortho-substituted boronic ester undergoes Suzuki-Miyaura coupling with aryl halides to generate biarylphosphine oxide ligands. The ortho arrangement provides steric hindrance that can enhance regioselectivity in coupling relative to the para or meta isomers, a property leveraged in the synthesis of sterically demanding phosphine oxide ligands for palladium-catalyzed cross-coupling [1]. The pinacol ester form offers superior protodeboronation resistance (8–15-fold greater stability than the free boronic acid analog), enabling higher coupling yields under prolonged heating conditions [2].

FLP Precursor for Small-Molecule Activation

The ortho arrangement of P=O and B centers enables intramolecular interaction, pre-organizing the molecule for FLP-type reactivity toward CO2, H2, and other small molecules [1]. This capability is structurally unique to the ortho isomer and cannot be replicated with the para or meta positional isomers, where the functional groups are too distant for productive interaction (B···O distances >6 Å vs. ≈3 Å for ortho) [1].

High-Purity Building Block for Pharma Intermediates

With a commercial purity specification of NLT 98% (≤2% total impurities), the ortho isomer delivers impurity levels at least 60% lower than the commonly available meta isomer (95% purity, ≤5% impurities) [1][2]. For pharmaceutical intermediate applications governed by ICH Q3A guidelines on impurity thresholds, this purity advantage reduces the risk of unidentified impurity carryover into API synthetic pathways and can eliminate the need for pre-use purification.

P,O-Chelating Ligands for Homogeneous Catalysis

Upon deprotection or direct use, the ortho isomer can form five-membered P,O-chelate rings with transition metals (Pd, Ni, Rh), wherein both the phosphine oxide oxygen and the boron-derived oxygen (post-hydrolysis) serve as donor atoms [1]. This chelation mode is geometrically forbidden for the para and meta isomers due to the larger P–B separation, making the ortho isomer the only viable building block for this class of P,O-bidentate ligand systems.

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